

A Comparative Guide to Analytical Standards of 4'-Chlorobiphenyl-2-carbaldehyde

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Compound of Interest

Compound Name: 4'-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B042730

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For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides a comparative analysis of hypothetical analytical standards for **4'-Chlorobiphenyl-2-carbaldehyde** (CAS No: 153850-83-0), a key intermediate in various synthetic pathways. We will compare a standard grade batch with a high-purity batch, detailing the analytical methodologies used for their characterization and presenting the data in a clear, comparative format.

Comparative Analysis of 4'-Chlorobiphenyl-2-carbaldehyde Batches

The following table summarizes the key quality attributes of two hypothetical batches of **4'-Chlorobiphenyl-2-carbaldehyde**, representing a standard and a high-purity grade. This data is representative of what would be found on a Certificate of Analysis.

Parameter	Standard Grade (Batch A)	High-Purity Grade (Batch B)	Methodology
Purity (by HPLC)	97.5%	≥ 99.5%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Major Impurity	0.8% (4-Chlorobiphenyl)	< 0.1% (4-Chlorobiphenyl)	HPLC, GC-MS
Unspecified Impurities	≤ 1.7%	≤ 0.4%	HPLC
Residual Solvents	< 0.5% (Toluene)	< 0.05% (Toluene)	Headspace Gas Chromatography (HS-GC)
Water Content	0.2%	≤ 0.05%	Karl Fischer Titration
Appearance	Off-white to light yellow solid	White crystalline solid	Visual Inspection

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of biphenyl derivatives and related aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used for the quantitative determination of **4'-Chlorobiphenyl-2-carbaldehyde** and its organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[2\]](#)[\[3\]](#)

- Mobile Phase: A gradient elution of acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-5 min: 60% B
 - 5-15 min: 60% to 95% B
 - 15-20 min: 95% B
 - 20-21 min: 95% to 60% B
 - 21-25 min: 60% B
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.[\[2\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is employed to identify and quantify volatile impurities and residual solvents.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold at 280°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.[4]
- Ion Source Temperature: 230°C.
- Mass Range: 40-500 amu.
- Sample Preparation: For residual solvents, a headspace autosampler is used. For other volatile impurities, the sample is dissolved in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound.

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR:
 - Expected Chemical Shifts (δ , ppm):
 - Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)
 - Aromatic protons: ~7.3-8.0 ppm (multiplets)
- ^{13}C NMR:
 - Expected Chemical Shifts (δ , ppm):

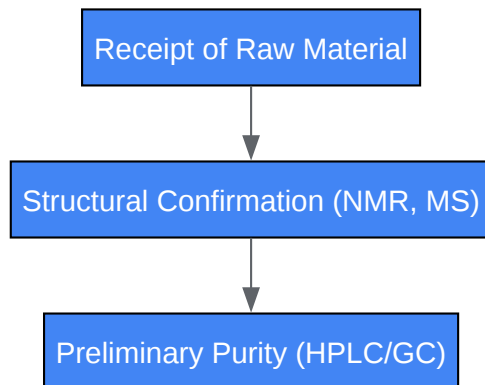
- Carbonyl carbon (C=O): ~190-192 ppm
- Aromatic carbons: ~128-145 ppm
- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Visualizations

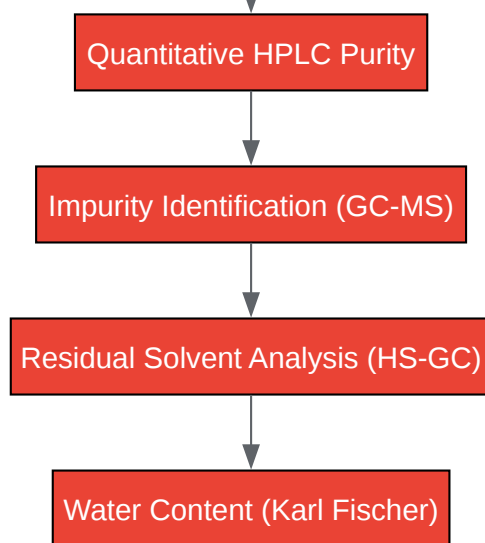
Workflow for Analytical Standard Qualification

The following diagram illustrates a typical workflow for the quality control and certification of an analytical standard for **4'-Chlorobiphenyl-2-carbaldehyde**.

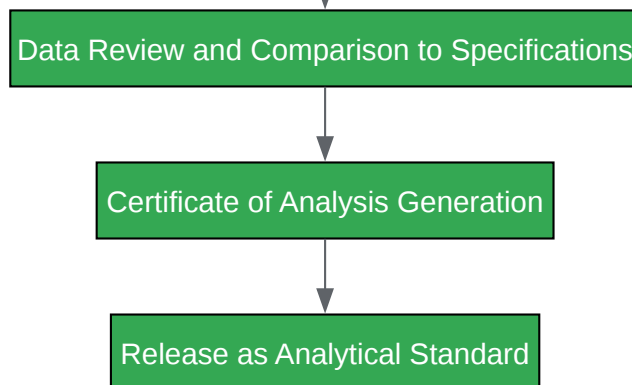
Phase 1: Initial Characterization

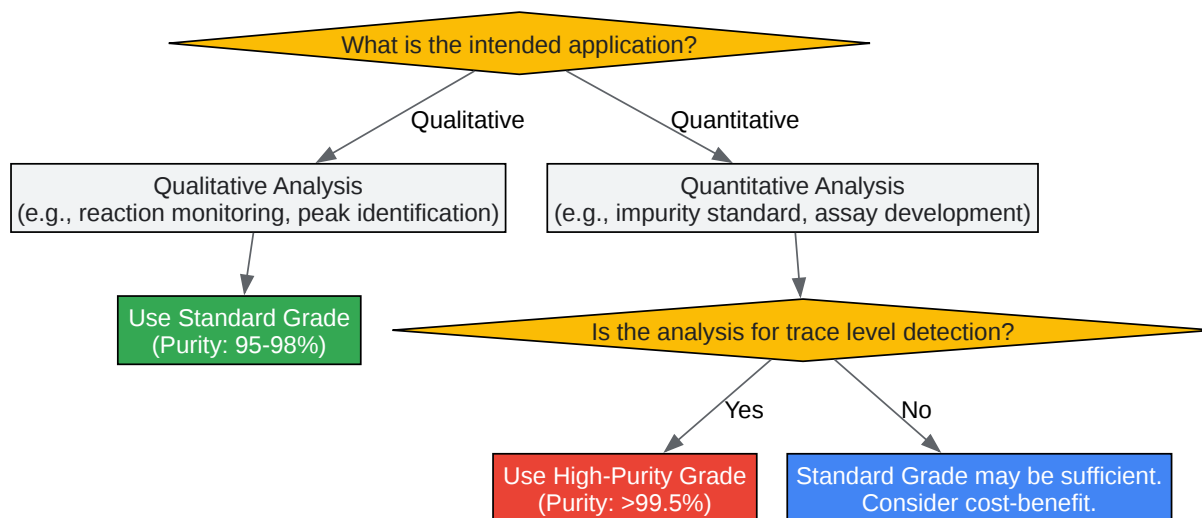


Phase 2: Purity and Impurity Profiling



Phase 3: Certification





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